6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one
Description
6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a halogenated aryl substituent at the 6-position and an alkynyl side chain at the 2-position. The 4-chloro-3-fluorophenyl group introduces steric and electronic effects that may enhance binding affinity, while the pent-2-yn-1-yl substituent likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Synthetic routes for analogous compounds (e.g., alkylation of pyridazinones using halides under basic conditions) suggest that the target molecule could be prepared via nucleophilic substitution. For example, a method involving acetone, anhydrous potassium carbonate, and a halide reagent has been employed for similar 2-substituted pyridazinones .
Properties
CAS No. |
142028-15-7 |
|---|---|
Molecular Formula |
C15H12ClFN2O |
Molecular Weight |
290.72 g/mol |
IUPAC Name |
6-(4-chloro-3-fluorophenyl)-2-pent-2-ynylpyridazin-3-one |
InChI |
InChI=1S/C15H12ClFN2O/c1-2-3-4-9-19-15(20)8-7-14(18-19)11-5-6-12(16)13(17)10-11/h5-8,10H,2,9H2,1H3 |
InChI Key |
QHQUVUGNAAKMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 276.71 g/mol. The structure features a pyridazinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research has indicated that pyridazinones exhibit significant antimicrobial properties. For instance, a study evaluated the efficacy of several pyridazinone derivatives against bacterial strains and found that modifications at the phenyl ring significantly influenced their antibacterial potency. The presence of chloro and fluoro substituents in 6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one may enhance its interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are being explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring can enhance MAO-B inhibitory activity, making this compound a candidate for further investigation in neuropharmacology .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one | TBD | TBD |
| Reference MAO-B Inhibitor | 0.013 | - |
3. Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that certain pyridazinone derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, studies revealed that 6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one exhibited lower cytotoxicity against healthy fibroblast cells compared to other derivatives, indicating its potential as a safer therapeutic option .
Case Studies
Several studies have explored the biological implications of pyridazinone derivatives:
- Study on Neuroprotective Effects : A recent investigation demonstrated that derivatives similar to 6-(4-Chloro-3-fluorophenyl)-2-(pent-2-yn-1-yl)pyridazin-3(2H)-one exhibited neuroprotective effects in animal models of neurodegeneration, suggesting a mechanism involving MAO inhibition .
- Anticancer Activity : Another study highlighted the anticancer potential of related compounds in inhibiting tumor growth in xenograft models, with promising results pointing towards the need for further clinical evaluations .
Comparison with Similar Compounds
Key Research Findings
Halogen Positioning : 4-Cl-3-F-phenyl in the target optimizes steric bulk and electronic effects compared to 2-Cl-phenyl (lower binding in some receptor assays) .
Alkynyl Advantage : Pent-2-yn-1-yl’s linear geometry may reduce metabolic oxidation compared to branched alkyl chains, as seen in stability studies of similar alkynes .
Similarity Analysis : The target shares >90% structural similarity with 6-(3,4-dichlorophenyl) analogs , suggesting overlapping biological targets (e.g., phosphodiesterase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
